molecular formula C9H20N2 B2714345 Propyl[2-(pyrrolidin-1-yl)ethyl]amine CAS No. 138356-57-7

Propyl[2-(pyrrolidin-1-yl)ethyl]amine

Cat. No. B2714345
CAS RN: 138356-57-7
M. Wt: 156.273
InChI Key: ITEWBASAHQBZBQ-UHFFFAOYSA-N
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Description

Propyl[2-(pyrrolidin-1-yl)ethyl]amine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds containing the pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for Propyl[2-(pyrrolidin-1-yl)ethyl]amine is not detailed in the available literature.


Molecular Structure Analysis

The pyrrolidine ring in Propyl[2-(pyrrolidin-1-yl)ethyl]amine allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

Propyl[2-(pyrrolidin-1-yl)ethyl]amine is a liquid at room temperature .

Scientific Research Applications

Synthesis of Pyrimidines

Propyl[2-(pyrrolidin-1-yl)ethyl]amine can be used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines . This compound can react with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid to produce 2-(pyrrolidin-1-yl)pyrimidines .

Antagonist of Vanilloid Receptor 1

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which can be synthesized from Propyl[2-(pyrrolidin-1-yl)ethyl]amine, act as antagonists of the vanilloid receptor 1 . This receptor is involved in pain perception, and its antagonists can potentially be used in pain management .

Modulator of Insulin-like Growth Factor 1 Receptor

These derivatives also act as modulators of the insulin-like growth factor 1 receptor . This receptor plays a crucial role in growth and development, and its modulators can be used in the treatment of growth disorders .

Inhibitor of Various Enzymes

2-(pyrrolidin-1-yl)pyrimidine derivatives can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These enzymes are involved in various biological processes, and their inhibitors can be used in the treatment of a variety of diseases .

Antioxidative Properties

These compounds have antioxidative properties . Antioxidants can protect cells from damage caused by free radicals, and they can be used in the prevention and treatment of various diseases .

Antibacterial Properties

2-(pyrrolidin-1-yl)pyrimidine derivatives also have antibacterial properties . They can potentially be used in the treatment of bacterial infections .

Effects on Cell Cycle

These compounds can affect the cell cycle . They can potentially be used in the treatment of diseases that involve abnormal cell proliferation, such as cancer .

Drug Discovery

The pyrrolidine ring, which is a part of Propyl[2-(pyrrolidin-1-yl)ethyl]amine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The versatility of this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Safety and Hazards

The safety information for Propyl[2-(pyrrolidin-1-yl)ethyl]amine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H227, H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The pyrrolidine ring, a key component of Propyl[2-(pyrrolidin-1-yl)ethyl]amine, is a versatile scaffold for novel biologically active compounds . Future research could explore the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-5-10-6-9-11-7-3-4-8-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEWBASAHQBZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl[2-(pyrrolidin-1-yl)ethyl]amine

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